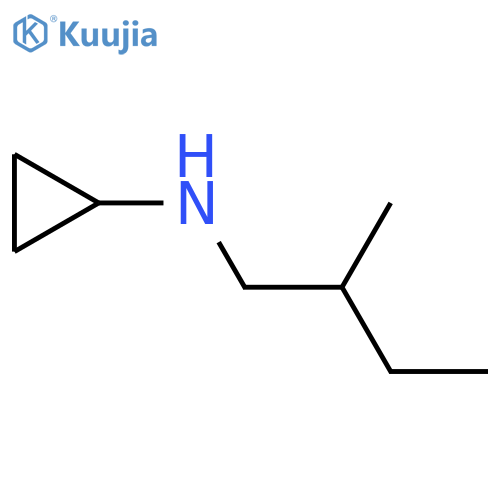Cas no 1038310-70-1 (N-(2-Methylbutyl)cyclopropanamine)
N-(2-メチルブチル)シクロプロパンアミンは、シクロプロパン環と分岐アルキル鎖を有する有機アミン化合物です。分子構造の特徴から、高い立体障害と反応性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、シクロプロパン環の剛直性とアルキルアミンの求核性を併せ持つため、複雑な分子骨格の構築に適しています。また、適度な極性と脂溶性のバランスにより、生体適合性材料への応用も期待されています。合成経路の最適化により、高純度での製造が可能です。

1038310-70-1 structure
商品名:N-(2-Methylbutyl)cyclopropanamine
CAS番号:1038310-70-1
MF:C8H17N
メガワット:127.22728228569
CID:5049429
N-(2-Methylbutyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- N-(2-methylbutyl)cyclopropanamine
- N-(2-Methylbutyl)cyclopropanamine
-
- インチ: 1S/C8H17N/c1-3-7(2)6-9-8-4-5-8/h7-9H,3-6H2,1-2H3
- InChIKey: GCUFLYQMAVKGBS-UHFFFAOYSA-N
- ほほえんだ: N(CC(C)CC)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 76.6
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2
N-(2-Methylbutyl)cyclopropanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Methylbutyl)cyclopropanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1911-1807-10g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 10g |
$1193.0 | 2023-09-06 | |
| Life Chemicals | F1911-1807-0.25g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 0.25g |
$255.0 | 2023-09-06 | |
| TRC | N296796-100mg |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N296796-1g |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 1g |
$ 365.00 | 2022-06-03 | ||
| Life Chemicals | F1911-1807-2.5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 2.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F1911-1807-1g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 1g |
$284.0 | 2023-09-06 | |
| Life Chemicals | F1911-1807-5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 5g |
$852.0 | 2023-09-06 | |
| TRC | N296796-500mg |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 500mg |
$ 250.00 | 2022-06-03 | ||
| Life Chemicals | F1911-1807-0.5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 0.5g |
$269.0 | 2023-09-06 |
N-(2-Methylbutyl)cyclopropanamine 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
1038310-70-1 (N-(2-Methylbutyl)cyclopropanamine) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
